An In-Depth Technical Guide to the Physicochemical Properties of N-Cbz-3(S)-fluoropyrrolidine
An In-Depth Technical Guide to the Physicochemical Properties of N-Cbz-3(S)-fluoropyrrolidine
Introduction: The Strategic Role of Fluorinated Pyrrolidines in Modern Drug Discovery
The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacological properties. The pyrrolidine ring, a ubiquitous scaffold in numerous natural products and synthetic drugs, is a prime candidate for such strategic fluorination. This guide provides a comprehensive technical overview of the physicochemical properties of a key fluorinated building block, N-Cbz-3(S)-fluoropyrrolidine (also known as benzyl (3S)-3-fluoropyrrolidine-1-carboxylate).
The presence of a fluorine atom at the 3-position of the pyrrolidine ring, combined with the versatile N-Cbz protecting group, makes this molecule a highly valuable intermediate for the synthesis of novel therapeutics. Understanding its fundamental physicochemical characteristics is paramount for researchers, scientists, and drug development professionals to effectively utilize this compound in their synthetic strategies and to anticipate its behavior in various experimental settings. This document will delve into the core properties of N-Cbz-3(S)-fluoropyrrolidine, provide detailed experimental protocols for their determination, and offer insights into the scientific rationale behind these methodologies.
Core Physicochemical Properties
A thorough understanding of a molecule's physicochemical properties is the foundation of its application in research and development. These properties dictate its handling, reactivity, and pharmacokinetic profile. The following table summarizes the key physicochemical data for N-Cbz-3(S)-fluoropyrrolidine.
| Property | Value | Source/Method |
| Chemical Structure | ![]() | - |
| CAS Number | 136725-52-5 | [1] |
| Molecular Formula | C12H14FNO2 | [1] |
| Molecular Weight | 223.24 g/mol | Calculated |
| Physical State | Likely a colorless to pale yellow oil or a low-melting solid at room temperature. | Inferred from analogous compounds. |
| Melting Point | Not experimentally determined for this specific compound. For comparison, the related compound (S)-(+)-3-Fluoropyrrolidine hydrochloride has a melting point of 183–187 °C.[2] | Comparative Analysis |
| Boiling Point | Not experimentally determined. The analogous (R)-(-)-1-Cbz-3-aminopyrrolidine has a boiling point of 315 °C.[3] | Comparative Analysis |
| Solubility | Expected to be soluble in a range of organic solvents such as dichloromethane, ethyl acetate, and methanol. Limited solubility in water is anticipated. | Structural Analogy |
| Purity (Commercial) | Typically ≥95% | [1] |
Spectroscopic and Analytical Characterization
Spectroscopic analysis is indispensable for confirming the identity and purity of a chemical compound. Below are the expected spectral characteristics for N-Cbz-3(S)-fluoropyrrolidine based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzyl group (typically in the range of 7.2-7.4 ppm), the benzylic protons of the Cbz group (a singlet around 5.1 ppm), and the protons of the pyrrolidine ring. The proton at the fluorine-bearing carbon (C3) will exhibit splitting due to coupling with the adjacent fluorine atom (²JHF) and neighboring protons.
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¹³C NMR: The carbon NMR spectrum will display characteristic signals for the carbonyl carbon of the Cbz group (around 155 ppm), the aromatic carbons, the benzylic carbon, and the four carbons of the pyrrolidine ring. The carbon atom bonded to fluorine (C3) will show a large one-bond carbon-fluorine coupling constant (¹JCF).
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¹⁹F NMR: The fluorine NMR spectrum is anticipated to show a single resonance for the fluorine atom, likely as a multiplet due to coupling with adjacent protons. The chemical shift will be indicative of the fluorine's chemical environment.[4]
Mass Spectrometry (MS)
The mass spectrum of N-Cbz-3(S)-fluoropyrrolidine is expected to show a molecular ion peak (M+) corresponding to its molecular weight (223.24 g/mol ). Fragmentation patterns would likely involve the loss of the benzyl group, the Cbz group, or cleavage of the pyrrolidine ring.
Experimental Protocols: A Self-Validating Approach
The following section outlines detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of N-Cbz-3(S)-fluoropyrrolidine. The causality behind experimental choices is explained to ensure a robust and self-validating system.
Workflow for Physicochemical Characterization
Caption: Workflow for the synthesis, purification, and physicochemical characterization of N-Cbz-3(S)-fluoropyrrolidine.
Melting Point Determination
Rationale: The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity.
Methodology:
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Sample Preparation: A small amount of crystalline N-Cbz-3(S)-fluoropyrrolidine is finely powdered and packed into a capillary tube to a height of 2-3 mm.
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Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
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Heating: The sample is heated at a rate of 10-15 °C per minute initially.
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Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
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Refined Measurement: The determination is repeated with a fresh sample, and the heating rate is slowed to 1-2 °C per minute as the previously observed melting range is approached.
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Data Recording: The temperature at which the last crystal melts is recorded as the end of the melting range.
Boiling Point Determination (Microscale)
Rationale: For small quantities of liquid compounds, a microscale boiling point determination is a practical and efficient method.
Methodology:
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Sample Preparation: A small volume (a few drops) of N-Cbz-3(S)-fluoropyrrolidine is placed in a small test tube.
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Capillary Insertion: A sealed-end capillary tube is inverted and placed inside the test tube containing the sample.
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Heating: The test tube is attached to a thermometer and heated in a suitable heating bath (e.g., silicone oil).
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Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the inverted capillary.
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Cooling and Measurement: The heating is discontinued, and the liquid is allowed to cool. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.
Solubility Assessment
Rationale: Understanding the solubility profile of a compound is crucial for selecting appropriate solvents for reactions, purification, and formulation.
Methodology:
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Solvent Selection: A range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexanes) are selected.
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Qualitative Determination: To approximately 1 mL of each solvent in a separate test tube, a small amount (a few milligrams) of N-Cbz-3(S)-fluoropyrrolidine is added.
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Observation: The mixture is agitated, and the solubility is observed at room temperature. The compound is classified as soluble, partially soluble, or insoluble.
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Quantitative Determination (Optional): For key solvents, a saturated solution can be prepared, and the concentration can be determined using techniques like HPLC or UV-Vis spectroscopy to obtain a quantitative solubility value.
Logical Flow for Solubility Testing
Caption: Decision tree for the systematic assessment of the solubility of N-Cbz-3(S)-fluoropyrrolidine.
NMR Spectroscopic Analysis
Rationale: NMR spectroscopy provides detailed information about the molecular structure and connectivity of atoms.
Methodology:
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Sample Preparation: Approximately 5-10 mg of N-Cbz-3(S)-fluoropyrrolidine is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
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¹H NMR Acquisition: A standard proton NMR spectrum is acquired. Key parameters to note are chemical shifts, integration values, and coupling constants.
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¹³C NMR Acquisition: A proton-decoupled carbon NMR spectrum is obtained to identify the number of unique carbon environments.
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¹⁹F NMR Acquisition: A fluorine NMR spectrum is recorded to observe the fluorine resonance and its coupling to neighboring protons.
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Data Processing and Interpretation: The acquired spectra are processed (Fourier transformation, phasing, and baseline correction) and interpreted to confirm the structure of the molecule.
Mass Spectrometric Analysis
Rationale: Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound, further confirming its identity.
Methodology:
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Sample Preparation: A dilute solution of N-Cbz-3(S)-fluoropyrrolidine is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).
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Ionization: The sample is introduced into the mass spectrometer and ionized using an appropriate technique, such as electrospray ionization (ESI) or electron impact (EI).
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Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).
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Detection and Spectrum Generation: The detector records the abundance of each ion, generating a mass spectrum.
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Data Interpretation: The molecular ion peak is identified to confirm the molecular weight, and the fragmentation pattern is analyzed to gain further structural information.
Conclusion: A Versatile Building Block for Future Innovations
N-Cbz-3(S)-fluoropyrrolidine stands out as a strategically important building block in the landscape of modern drug discovery. Its unique combination of a fluorinated pyrrolidine core and a versatile protecting group offers medicinal chemists a valuable tool for synthesizing novel and potent therapeutic agents. A comprehensive understanding of its physicochemical properties, as detailed in this guide, is essential for its effective and efficient utilization in the laboratory. The provided experimental protocols, grounded in established scientific principles, offer a robust framework for the characterization of this and other related compounds. As the quest for more effective and safer drugs continues, the role of well-characterized, fluorinated intermediates like N-Cbz-3(S)-fluoropyrrolidine will undoubtedly continue to grow in significance.
References
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BOC Sciences. N-Cbz-3(S)-fluoropyrrolidine CAS NO.136725-52-5. LookChem. [Link]
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The Royal Society of Chemistry. Electronic Supplementary Information (ESI) for -. [Link]

